Reduced Hydrogen Bond Donor Count and Lower TPSA Compared to N1-Unsubstituted Analog
The target compound bears an ethyl substituent at N1, which eliminates the N–H hydrogen bond donor present in the N1-unsubstituted analog (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098058-03-6). This structural difference reduces the hydrogen bond donor count from 2 to 1 and decreases the computed TPSA from 59.1 Ų to 48.3 Ų [1][2]. XLogP3 values are similar (–0.1 vs. 0.1), indicating that the improvement in permeability-related parameters is achieved without a substantial increase in lipophilicity [1][2].
| Evidence Dimension | Hydrogen bond donor count and TPSA |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 48.3 Ų; XLogP3 = −0.1 |
| Comparator Or Baseline | (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: HBD = 2; TPSA = 59.1 Ų; XLogP3 = 0.1 |
| Quantified Difference | ΔHBD = −1; ΔTPSA = −10.8 Ų; ΔXLogP3 = −0.2 |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Lower TPSA and reduced HBD count are strongly correlated with improved passive membrane permeability and blood-brain barrier penetration, making the target compound more suitable for intracellular or CNS targets than the N1-unsubstituted variant.
- [1] PubChem. Compound Summary for CID 121215251, (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. Computed properties: XLogP3-AA = −0.1, HBD = 1, TPSA = 48.3 Ų. View Source
- [2] PubChem. Compound Summary for CID 121215249, (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. Computed properties: XLogP3-AA = 0.1, HBD = 2, TPSA = 59.1 Ų. View Source
